molecular formula C8H16N2O B12562128 1-(3-Aminopropyl)-3-methylpyrrolidin-2-one CAS No. 192800-01-4

1-(3-Aminopropyl)-3-methylpyrrolidin-2-one

Cat. No.: B12562128
CAS No.: 192800-01-4
M. Wt: 156.23 g/mol
InChI Key: HOYCNMNEEXZKJQ-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-methylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with an aminopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-3-methylpyrrolidin-2-one typically involves the reaction of 3-methylpyrrolidin-2-one with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Aminopropyl)-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)pyrrolidine: Similar structure but lacks the methyl group.

    1-(3-Aminopropyl)imidazole: Contains an imidazole ring instead of a pyrrolidinone ring.

    3-Aminopropylsilatrane: Features a silatrane structure with an aminopropyl group.

Uniqueness

1-(3-Aminopropyl)-3-methylpyrrolidin-2-one is unique due to the presence of both the aminopropyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

192800-01-4

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(3-aminopropyl)-3-methylpyrrolidin-2-one

InChI

InChI=1S/C8H16N2O/c1-7-3-6-10(8(7)11)5-2-4-9/h7H,2-6,9H2,1H3

InChI Key

HOYCNMNEEXZKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1=O)CCCN

Origin of Product

United States

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